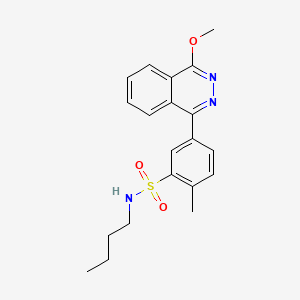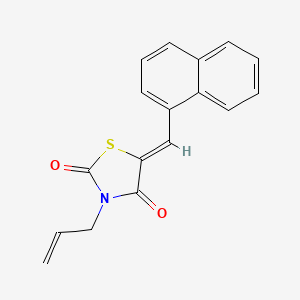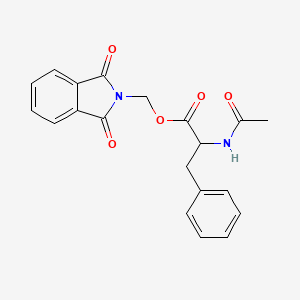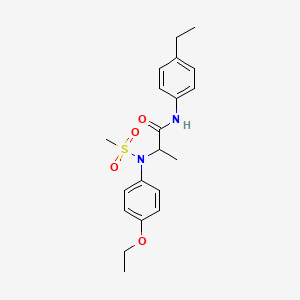![molecular formula C17H23N3O2S B4021249 N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine](/img/structure/B4021249.png)
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine
Vue d'ensemble
Description
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine, also known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes. Ro 25-6981 is a valuable tool for studying the role of GluN2B-containing NMDA receptors in various physiological and pathological conditions.
Mécanisme D'action
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 acts as a competitive antagonist of the GluN2B subunit of the NMDA receptor. It binds to the receptor at a site that is distinct from the glutamate binding site and prevents the activation of the receptor by glutamate. This results in a reduction in the influx of calcium ions into the cell and a decrease in the amplitude of the NMDA receptor-mediated synaptic currents.
Biochemical and Physiological Effects:
This compound 25-6981 has been shown to have several biochemical and physiological effects, including:
1. Inhibition of LTP: this compound 25-6981 inhibits the induction of LTP in the hippocampus and other brain regions.
2. Reduction in excitotoxicity: this compound 25-6981 reduces the extent of excitotoxicity caused by excessive activation of NMDA receptors.
3. Improvement of cognitive function: this compound 25-6981 has been shown to improve cognitive function in animal models of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 has several advantages and limitations for lab experiments. Some of the advantages are:
1. Selectivity: this compound 25-6981 is a selective antagonist of GluN2B-containing NMDA receptors and does not affect other types of glutamate receptors.
2. Potency: this compound 25-6981 is a potent antagonist of GluN2B-containing NMDA receptors and can be used at low concentrations.
3. Availability: this compound 25-6981 is commercially available and can be easily obtained for lab experiments.
Some of the limitations of this compound 25-6981 are:
1. Species differences: The effects of this compound 25-6981 on GluN2B-containing NMDA receptors may vary across different species, and caution should be exercised when extrapolating results from animal studies to humans.
2. Off-target effects: this compound 25-6981 may have off-target effects on other proteins or receptors, and these effects should be carefully evaluated in lab experiments.
3. N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucineute of administration: The optimal route of administration of this compound 25-6981 may vary depending on the experimental design and the target brain region.
Orientations Futures
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 has opened up many avenues for future research in the field of neuroscience. Some of the possible future directions are:
1. Development of GluN2B-specific agonists: The development of GluN2B-specific agonists could provide a valuable tool for studying the role of GluN2B-containing NMDA receptors in various physiological and pathological conditions.
2. Investigation of the role of GluN2B-containing NMDA receptors in neurodegenerative diseases: The role of GluN2B-containing NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease needs to be further investigated.
3. Development of novel therapeutics: this compound 25-6981 and other GluN2B antagonists could be developed as novel therapeutics for various neurological disorders, including stroke, epilepsy, and chronic pain.
In conclusion, this compound 25-6981 is a valuable tool for studying the role of GluN2B-containing NMDA receptors in various physiological and pathological conditions. Its selectivity, potency, and availability make it an attractive choice for lab experiments. Further research on this compound 25-6981 and other GluN2B antagonists could lead to the development of novel therapeutics for various neurological disorders.
Applications De Recherche Scientifique
N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)leucine 25-6981 has been extensively used in scientific research to study the role of GluN2B-containing NMDA receptors in various physiological and pathological conditions. Some of the key research applications of this compound 25-6981 are:
1. Study of synaptic plasticity: this compound 25-6981 has been used to investigate the contribution of GluN2B-containing NMDA receptors to long-term potentiation (LTP) and long-term depression (LTD) of synaptic transmission.
2. Study of learning and memory: this compound 25-6981 has been used to investigate the role of GluN2B-containing NMDA receptors in various forms of learning and memory, including spatial learning, fear conditioning, and object recognition.
3. Study of neurological disorders: this compound 25-6981 has been used to investigate the role of GluN2B-containing NMDA receptors in various neurological disorders, including stroke, epilepsy, and chronic pain.
Propriétés
IUPAC Name |
4-methyl-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-9(2)8-12(17(21)22)20-15-14-11-6-4-5-7-13(11)23-16(14)19-10(3)18-15/h9,12H,4-8H2,1-3H3,(H,21,22)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUGUMBYIFEESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)NC(CC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-allyl-2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4021187.png)
![3-(2-chlorophenyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4021189.png)
![3-[(4-chlorophenyl)thio]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B4021198.png)
![N-[2-(cyclohexylthio)ethyl]-2-(phenylthio)propanamide](/img/structure/B4021208.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4021225.png)
![N-benzyl-2-{[2-(benzylthio)propanoyl]amino}benzamide](/img/structure/B4021232.png)
![N-[4-(benzyloxy)phenyl]-1-(phenylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4021239.png)
![2-(1-naphthyl)-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4021243.png)

![4-(tetrahydro-2-furanylcarbonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4021264.png)

